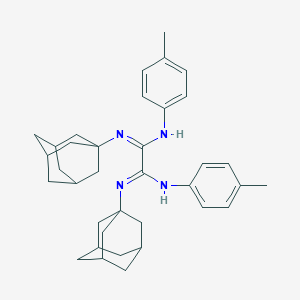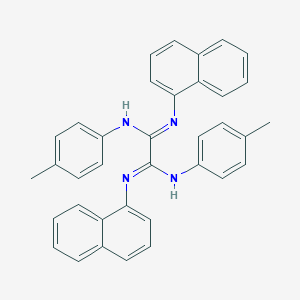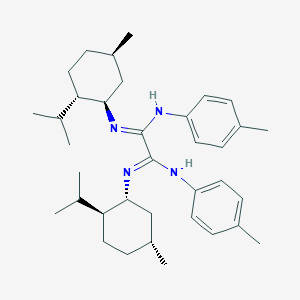![molecular formula C31H28N4O4S B307191 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307191.png)
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione, also known as MBMIT, is a compound that has shown promising results in scientific research. It is a member of the imidazolidine-2-thione family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In fungal cells, it has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In animal models, it has been shown to reduce tumor growth and improve survival rates. In inflammatory models, it has been shown to reduce the production of inflammatory cytokines and chemokines. In fungal models, it has been shown to inhibit fungal growth and spore germination.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. It is also stable under various conditions, making it suitable for long-term storage. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. It also has limited solubility in organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method and improve its solubility properties. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic acid and ethanol. The resulting product is then reacted with 4-methoxyaniline to produce this compound. The synthesis method is relatively straightforward and has been optimized to yield high purity this compound.
Applications De Recherche Scientifique
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been studied extensively for its potential applications in various fields. In the medical field, it has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. In the agricultural field, this compound has been shown to have antifungal properties, inhibiting the growth of various fungal species. In the materials science field, it has been studied for its potential use as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C31H28N4O4S |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C31H28N4O4S/c1-36-25-13-5-21(6-14-25)32-29-30(33-22-7-15-26(37-2)16-8-22)35(24-11-19-28(39-4)20-12-24)31(40)34(29)23-9-17-27(38-3)18-10-23/h5-20H,1-4H3 |
Clé InChI |
DPGZOVXLPAVLBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)




![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)





![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)

![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)